molecular formula C9H14O2 B3052926 Vinyl cyclohexanecarboxylate CAS No. 4840-76-0

Vinyl cyclohexanecarboxylate

Cat. No.: B3052926
CAS No.: 4840-76-0
M. Wt: 154.21 g/mol
InChI Key: JZRGFKQYQJKGAK-UHFFFAOYSA-N
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Description

Vinyl cyclohexanecarboxylate is an organic compound with the molecular formula C9H14O2. It is an ester derived from cyclohexanecarboxylic acid and vinyl alcohol. This compound is known for its applications in various fields, including organic synthesis and polymer chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl cyclohexanecarboxylate can be synthesized through the esterification of cyclohexanecarboxylic acid with vinyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, this compound is produced using continuous esterification processes. The reactants are fed into a reactor where they are mixed with a catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed to drive the reaction to completion. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Vinyl cyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Vinyl cyclohexanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of vinyl cyclohexanecarboxylate involves its interaction with various molecular targets. In polymerization reactions, the vinyl group undergoes radical polymerization, leading to the formation of long polymer chains. The ester group can undergo hydrolysis in the presence of water or enzymes, releasing cyclohexanecarboxylic acid and vinyl alcohol .

Comparison with Similar Compounds

Uniqueness: Vinyl cyclohexanecarboxylate is unique due to its combination of a vinyl group and a cyclohexane ring. This structure imparts specific reactivity and properties that are not found in other similar compounds. Its ability to undergo both vinyl and ester reactions makes it versatile for various applications .

Properties

IUPAC Name

ethenyl cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-11-9(10)8-6-4-3-5-7-8/h2,8H,1,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRGFKQYQJKGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC(=O)C1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197520
Record name Vinyl cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4840-76-0
Record name Ethenyl cyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4840-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vinyl cyclohexanecarboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinyl cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinyl cyclohexanecarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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